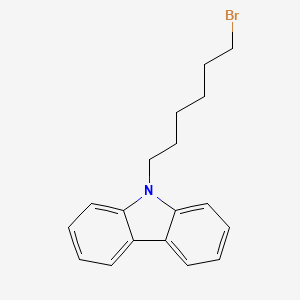

9-(6-bromohexyl)-9H-carbazole

Description

Significance of Carbazole (B46965) Scaffolds in Modern Chemical Science

The carbazole scaffold, a tricyclic aromatic amine, is a privileged structure in medicinal chemistry and materials science. sci-hub.searabjchem.org Its rigid and planar structure, combined with its electron-rich nature, imparts favorable charge transport characteristics. ub.edu This has led to the widespread use of carbazole derivatives in organic electronics, including as host materials for organic light-emitting diodes (OLEDs) and as components in organic photovoltaics (OPVs). smolecule.combohrium.com The ability to functionalize the carbazole core at various positions allows for the fine-tuning of its electronic properties, making it a versatile building block for a diverse array of applications. ub.edu

Overview of 9-(6-Bromohexyl)-9H-carbazole as a Key Synthetic Intermediate

Among the numerous carbazole derivatives, this compound stands out as a particularly valuable synthetic intermediate. smolecule.com This compound features a carbazole nucleus N-substituted with a six-carbon alkyl chain terminating in a bromine atom. The hexyl spacer provides solubility and processability, while the terminal bromine atom serves as a reactive handle for a multitude of chemical transformations.

The synthesis of this compound is typically achieved through the N-alkylation of carbazole with 1,6-dibromohexane (B150918). lmaleidykla.ltnih.gov This reaction is often carried out under basic conditions, sometimes with the aid of a phase-transfer catalyst to improve efficiency. lmaleidykla.ltnih.gov The resulting compound is a stable, crystalline solid at room temperature. fishersci.ca

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C18H20BrN |

| Molecular Weight | 330.27 g/mol |

| Appearance | Solid |

| Melting Point | 60°C |

Data sourced from multiple references. smolecule.comfishersci.ca

The strategic placement of the bromohexyl group makes this compound a versatile precursor for creating more complex molecules. The bromine atom can readily undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity is fundamental to its role in the synthesis of polymers, dyes, and materials for electronic devices. For instance, it has been used to synthesize carbazole-based materials for perovskite solar cells and as a precursor for compounds with potential antibacterial and antifungal properties. lookchem.compan.plrsc.org

Current Research Trajectories for Alkyl-Substituted Carbazole Systems

Current research on alkyl-substituted carbazole systems is largely focused on their application in organic electronics and optoelectronics. Scientists are exploring how modifying the length and branching of the alkyl chains, as well as the substitution patterns on the carbazole core, can influence the material's properties. researchgate.netacs.org

One significant area of investigation is the development of host materials for phosphorescent OLEDs (PhOLEDs). Alkyl substitution can enhance the solubility and film-forming properties of carbazole derivatives, which is crucial for solution-processable devices. researchgate.net Furthermore, the nature of the alkyl substituent can impact the triplet energy of the material, a critical parameter for efficient energy transfer to the phosphorescent dopant. researchgate.net

Furthermore, the synthesis of novel polymers incorporating alkyl-substituted carbazole units is a continuous effort. These polymers are being investigated for a range of applications, from advanced membranes with specific permeability to active layers in organic field-effect transistors (OFETs). smolecule.com The bromohexyl functionality of this compound is particularly useful in this context, enabling its polymerization and copolymerization through various coupling reactions.

Structure

3D Structure

Properties

IUPAC Name |

9-(6-bromohexyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrN/c19-13-7-1-2-8-14-20-17-11-5-3-9-15(17)16-10-4-6-12-18(16)20/h3-6,9-12H,1-2,7-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNNZEMVTJAKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471526 | |

| Record name | 9-(6-bromohexyl)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94847-10-6 | |

| Record name | 9-(6-bromohexyl)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(6-Bromohexyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 9 6 Bromohexyl 9h Carbazole and Its Derivatives

Direct N-Alkylation of Carbazole (B46965) with Bromoalkane Precursors

The most common and direct route to synthesize 9-(6-bromohexyl)-9H-carbazole involves the N-alkylation of carbazole with a suitable bromoalkane precursor, typically 1,6-dibromohexane (B150918). google.com This reaction hinges on the deprotonation of the carbazole nitrogen, followed by a nucleophilic attack on the bromoalkane.

Reaction Conditions and Reagent Optimization

The efficiency and yield of the N-alkylation reaction are highly dependent on the choice of reagents and reaction conditions. Key parameters that are often optimized include the base, solvent, temperature, and the use of phase-transfer catalysts.

Commonly used strong bases like sodium hydride (NaH) are effective for deprotonating the carbazole nitrogen. The reaction is typically carried out in an anhydrous polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) under an inert atmosphere to prevent side reactions. rsc.org For instance, the use of NaH in dry THF with subsequent refluxing is a widely reported method. To favor mono-alkylation and minimize the formation of the di-substituted product, a significant molar excess of 1,6-dibromohexane (e.g., a 5:1 or 6:1 ratio to carbazole) is often employed. This strategy has been shown to yield the desired product in high percentages after purification.

Phase-transfer catalysis (PTC) offers an alternative and often advantageous approach. phasetransfercatalysis.com This method can be performed using weaker bases like potassium hydroxide (B78521) (KOH) in a biphasic system. A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium hydrogen sulphate, facilitates the transfer of the carbazole anion from the solid or aqueous phase to the organic phase, where it reacts with the 1,6-dibromohexane. lmaleidykla.lt This technique can lead to high yields and may be more suitable for larger-scale syntheses.

Microwave-assisted synthesis has also emerged as a modern technique to accelerate the N-alkylation of carbazole. researchgate.net This method can significantly reduce reaction times and often leads to improved yields compared to conventional heating. rsc.org

Below is an interactive data table summarizing various reaction conditions for the N-alkylation of carbazole.

| Base | Solvent | Catalyst | Temperature | Molar Ratio (Carbazole:Dibromohexane) | Yield | Reference |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | None | Reflux (66-67°C) | 1:5 - 1:6 | 82.9% | |

| Potassium Hydroxide (KOH) | 2-Butanone | Tetrabutylammonium hydrogen sulphate | Reflux | 1:9.7 | Not specified | lmaleidykla.lt |

| Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | None | 0°C to Room Temp | 1:3 | 56% (for a similar system) | electrochemsci.org |

| Sodium Hydroxide (NaOH) | Aqueous (50%) | Tetrabutylammonium iodide (TBAI) | 77°C | 1:4 | Good yield (for a similar system) | researchgate.net |

Comparative Analysis of Synthetic Routes

When comparing the different synthetic routes for this compound, several factors come into play, including yield, reaction time, scalability, and the need for purification.

The direct alkylation using a strong base like NaH in an anhydrous solvent generally provides high yields but requires stringent anhydrous conditions. Phase-transfer catalysis, on the other hand, can be more robust and scalable, often using less hazardous reagents and offering simpler work-up procedures. Microwave-assisted synthesis offers a significant advantage in terms of reaction speed and can lead to higher yields in a shorter time frame. rsc.orgresearchgate.net

The choice of synthetic route often depends on the specific requirements of the research or industrial application, balancing the need for high purity, yield, and cost-effectiveness.

Advanced Functionalization Strategies involving the Hexyl Bromide Moiety

The bromine atom on the hexyl chain of this compound serves as a versatile handle for a variety of subsequent chemical transformations. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions for Aryl/Heteroaryl Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. libretexts.org While this reaction is typically used with aryl or vinyl halides, the bromohexyl group of this compound itself is not directly suitable for this reaction. However, the carbazole core can be further functionalized with bromine atoms at the 3 and 6 positions, creating a substrate for Suzuki-Miyaura coupling. researchgate.netdergipark.org.tr This allows for the introduction of various aryl or heteroaryl groups, leading to the synthesis of conjugated polymers and materials for optoelectronic applications. dergipark.org.trresearchgate.netresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a base. mdpi.comrsc.org

Yamamoto Coupling for Conjugated Systems

Yamamoto coupling is another important method for the synthesis of conjugated polymers, particularly for creating symmetrical biaryl compounds. acs.org This reaction involves the nickel-catalyzed coupling of aryl halides. Similar to the Suzuki-Miyaura reaction, Yamamoto coupling is applied to carbazole derivatives that have been halogenated on the aromatic core, such as at the 2,7- or 1,8-positions. researchgate.netresearchgate.netmdpi.com This method has been successfully used to synthesize poly(N-alkyl-2,7-carbazole)s, which are of interest for their light-emitting properties. researchgate.net

Nucleophilic Substitution Reactions for Diverse Linkages

The terminal bromine atom of the hexyl chain is highly susceptible to nucleophilic substitution reactions, providing a straightforward way to introduce a wide array of functional groups. smolecule.com This versatility allows for the synthesis of a broad range of carbazole derivatives with tailored properties.

Common nucleophiles used in these reactions include:

Amines: Reaction with primary or secondary amines leads to the formation of amino-terminated carbazole derivatives.

Thiols: Thiolates can displace the bromide to form thioether linkages.

Alkoxides: Reaction with alkoxides results in the formation of ether linkages.

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be further transformed, for example, via click chemistry.

Carbazole: Another carbazole molecule can act as a nucleophile to form a dicarbazole derivative linked by the hexyl chain. rsc.org

These nucleophilic substitution reactions are fundamental in creating building blocks for more complex structures, such as dendrimers, polymers, and functional materials for various applications. For example, the reaction with 1H-benzotriazole in the presence of potassium carbonate has been used to synthesize 9-(6-benzotriazol-1-yl-hexyl)-9H-carbazole. lmaleidykla.lt

The following table provides examples of nucleophilic substitution reactions with this compound.

| Nucleophile | Product Type | Reference |

| 1H-Benzotriazole | Azole-linked carbazole | lmaleidykla.lt |

| 9H-Carbazole | Dimer linked by hexyl chain | rsc.org |

| 1,2-dicyano-1,2-ethylenedithiolate di-sodium salt | Dinitrile derivative | worldscientific.comresearchgate.net |

| 3,6-di(thiophen-2-yl)-9H-carbazole | Carbazole-functionalized benzotriazole | electrochemsci.org |

Incorporation into Complex Macrocyclic Structures (e.g., Porphyrazines)

The functionalized alkyl halide, this compound, serves as a key building block for the synthesis of elaborate macrocyclic architectures, most notably porphyrazines. Porphyrazines are synthetic analogues of naturally occurring porphyrins and are of significant interest due to their unique electrochemical and photophysical properties. mdpi.com The incorporation of carbazole moieties onto the periphery of the porphyrazine macrocycle is a strategy employed to modulate these properties, owing to the strong electron-donating nature of the carbazole group. researchgate.net

The synthetic route to carbazole-substituted porphyrazines typically involves a multi-step process. A crucial intermediate is a dinitrile derivative, which is then subjected to a template-driven cyclotetramerization reaction. worldscientific.comworldscientific.comresearchgate.net In a representative synthesis, this compound is reacted with a suitable dithiolate salt, such as 1,2-dicyano-1,2-ethylenedithiolate disodium (B8443419) salt, to yield a carbazole-functionalized dinitrile precursor. worldscientific.comworldscientific.comresearchgate.net This nucleophilic substitution reaction attaches the carbazole-containing hexyl arms to the dinitrile core.

Specifically, the synthesis of 2,3-bis(6-carbazol-9-yl-hexylsulfanyl)-but-2-enedinitrile has been reported through the reaction of this compound with 1,2-dicyano-1,2-ethylenedithiolate disodium salt in dry acetonitrile (B52724). worldscientific.com The reaction is typically carried out under an inert atmosphere and at a moderately elevated temperature over an extended period to ensure complete substitution. worldscientific.com

The subsequent and final step is the cyclotetramerization of the dinitrile precursor to form the porphyrazine macrocycle. worldscientific.comworldscientific.comresearchgate.net This reaction is often carried out in the presence of a metal salt, which acts as a template for the formation of the macrocycle and becomes the central metal ion in the resulting metalloporphyrazine. worldscientific.comworldscientific.comresearchgate.net For instance, the use of zinc(II) butoxide or magnesium butoxide as a template agent leads to the formation of the corresponding zinc(II) or magnesium(II) porphyrazines. worldscientific.comworldscientific.comworldscientific.com The cyclotetramerization is typically performed in a high-boiling solvent, such as butan-1-ol, at elevated temperatures. mdpi.com

The resulting octa-carbazole substituted porphyrazines are novel compounds that have been characterized using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and mass spectrometry, as well as elemental analysis. worldscientific.comworldscientific.comresearchgate.networldscientific.com The introduction of the eight carbazole units via the hexyl linkers significantly influences the properties of the final macrocycle. researchgate.net

Detailed Research Findings

Research in this area has led to the successful synthesis and characterization of novel octa-carbazole substituted magnesium(II) and zinc(II) porphyrazines. worldscientific.comworldscientific.comresearchgate.net The synthetic methodology is outlined below:

Synthesis of the Dinitrile Precursor: The precursor, 2,3-bis(6-carbazol-9-yl-hexylsulfanyl)-but-2-enedinitrile, was synthesized by reacting this compound with 1,2-dicyano-1,2-ethylenedithiolate disodium salt. worldscientific.com The reaction was conducted in dry acetonitrile at 35 °C for 72 hours under an argon atmosphere. worldscientific.com The progress of the reaction was monitored by thin-layer chromatography. worldscientific.com

Synthesis of Metalloporphyrazines: The octa-carbazole substituted zinc(II) porphyrazines were synthesized via a one-step template reaction of the dinitrile precursor using zinc(II) butoxide. worldscientific.comworldscientific.comresearchgate.net Similarly, magnesium(II) porphyrazines were also prepared. worldscientific.comworldscientific.comworldscientific.com These reactions highlight a versatile method for incorporating metal ions into the porphyrazine core.

The newly synthesized compounds were thoroughly characterized to confirm their structures. worldscientific.comworldscientific.comresearchgate.networldscientific.com Spectroscopic data provides evidence for the successful formation of the desired porphyrazine framework and the incorporation of the carbazole substituents.

Data Tables

Table 1: Synthesis of 2,3-bis(6-carbazol-9-yl-hexylsulfanyl)-but-2-enedinitrile

| Reactants | Solvent | Temperature | Time | Atmosphere |

| This compound, 1,2-dicyano-1,2-ethylenedithiolate disodium salt | Dry Acetonitrile | 35 °C | 72 h | Argon |

| Data sourced from reference worldscientific.com |

Table 2: Characterization Data for 2,3-bis(6-carbazol-9-yl-hexylsulfanyl)-but-2-enedinitrile

| Analysis Method | Key Findings |

| FT-IR (cm⁻¹) | 3054 (Ar-H), 2932–2856 (CH₂), 2209 (C≡N) |

| Mass Spec (ESI) | m/z: 693 [M+H]⁺ |

| Elemental Anal. | Calculated: C, 76.26; H, 6.40; N, 8.08%. Found: C, 76.05; H, 6.59; N, 8.38% |

| Data sourced from reference worldscientific.com |

Table 3: Synthesis of Octa-carbazole Substituted Metalloporphyrazines

| Dinitrile Precursor | Template Agent | Metal Ion Incorporated |

| 2,3-bis(6-carbazol-9-yl-hexylsulfanyl)-but-2-enedinitrile | Zn(BuO)₂ | Zinc(II) |

| 2,3-bis(6-carbazol-9-yl-hexylsulfanyl)-but-2-enedinitrile | Mg(BuO)₂ | Magnesium(II) |

| Data sourced from references worldscientific.comworldscientific.comresearchgate.networldscientific.com |

Chemical Reactivity and Transformation Pathways

Electropolymerization and Cross-linking Behavior

9-(6-bromohexyl)-9H-carbazole can be electropolymerized to create thin, conductive polymer films. researchgate.net This process leverages the carbazole (B46965) group's ability to be oxidized at an electrode, initiating a chain reaction that forms a polymer network. The resulting poly(this compound) films are electroactive and have properties suitable for applications in electronics. researchgate.netfrontiersin.org

The electropolymerization process begins with the anodic oxidation of the carbazole monomer at an electrode. frontiersin.orgnih.gov This involves a one-electron oxidation to form a radical cation. frontiersin.org These radical cations are reactive and can couple with each other, typically at the 3 and 6 positions of the carbazole rings, to form dimers. nih.gov This process continues as dimers and oligomers are further oxidized, leading to the progressive growth of a polymer film on the electrode surface. frontiersin.org The oxidation of carbazole systems generally occurs at potentials around 0.7 V. This electrochemical behavior is characteristic of an ECE (electrochemical-chemical-electrochemical) process. researchgate.net High-quality polymer films can be deposited through this low-potential anodic oxidation. researchgate.net

Polymeric thin films of poly(this compound) are readily formed on electrode surfaces like platinum or indium tin oxide (ITO) through methods such as cyclic voltammetry. researchgate.netresearchgate.net These films are adherent and demonstrate good redox behavior. researchgate.net During the electropolymerization, cross-linking occurs between the carbazole units, which renders the resulting polymer film insoluble in common solvents. uh.edu This cross-linking can happen between carbazole units within the same polymer chain (intra-chain) or between different polymer chains (inter-chain). uh.edu The resulting films are known to be good blue light emitters and exhibit electrochromic properties, changing color from pale green in a reduced state to deep green when oxidized. researchgate.netresearchgate.net

Mechanism of Anodic Electrooxidation

Role of the Bromine Functional Group in Subsequent Reactions

The terminal bromine on the hexyl chain is a key functional group that allows for extensive post-polymerization modification or for the use of the monomer in various synthetic strategies. This reactivity is crucial for creating advanced materials with tailored properties.

The bromohexyl group serves as a reactive site for integrating the carbazole moiety into different polymer backbones. Through nucleophilic substitution reactions, the bromine atom can be displaced, allowing the carbazole unit to be connected to other monomers. smolecule.com For example, it can be used in the synthesis of copolymers by reacting with other functionalized monomers. koreascience.kr This approach is valuable for developing materials that combine the hole-transporting properties of carbazole with other desired characteristics. whiterose.ac.uk

This compound is an ideal precursor for grafting polymers onto surfaces. The bromine atom allows the molecule to be attached to substrates that have been pre-functionalized with a suitable self-assembled monolayer (SAM). uh.edu For instance, a copolymer containing pendant carbazole groups can be electrochemically deposited and cross-linked onto a carbazole-SAM modified ITO substrate. uh.edu This creates a covalently grafted polymer layer, improving adhesion and stability. uh.edu The bromohexyl group can also be reacted to form other derivatives, such as in the alkylation of 1H-benzotriazole, demonstrating its utility in creating new functional molecules. lmaleidykla.lt

Derivatization for Polymer Backbone Integration

Influence of Alkyl Chain Length on Reactivity Profiles

The length of the alkyl chain connecting the carbazole core to the functional group plays a significant role in modulating the molecule's reactivity and the properties of the resulting materials.

Studies on N-alkylcarbazoles have shown that the length of the alkyl chain can influence reactivity. For instance, in the dealkylation of dodecahydro-N-alkylcarbazoles on platinum catalysts, a trend of lower reactivity with increasing alkyl chain length was observed. aip.org The compound with the shortest chain (ethyl) showed the highest conversion, while the longest chain (butyl) showed the lowest. aip.org This effect is attributed to steric hindrance from the longer chains, which can impede access to the reactive sites. aip.org

In the context of dye-sensitized solar cells, the alkyl chain length on carbazole dyes affects both the amount of dye adsorbed onto a surface and the charge recombination rate. oup.com Shorter chains can lead to a higher amount of adsorbed dye. oup.com Conversely, longer alkyl chains have been found to be advantageous in some photocatalytic systems by reducing dye aggregation and shielding the semiconductor surface, which can lead to higher hydrogen evolution rates. researchgate.net The characteristics of cyclo-N-alkyl-2,7-carbazoles, including threshold voltage and trapping energy, also appear to be modulated by the length of the alkyl chain. acs.org

Below is a data table comparing properties that can be influenced by alkyl chain length in carbazole derivatives, based on findings from related compounds.

| Property | Influence of Shorter Alkyl Chain | Influence of Longer Alkyl Chain | Source |

| Reactivity (Dealkylation) | Higher reactivity/conversion | Lower reactivity/conversion due to steric hindrance | aip.org |

| Solubility | Reduced solubility | Higher solubility | |

| Crystallinity | Enhanced crystallinity and more rigid packing | Reduced crystallinity | |

| Dye Adsorption | Increased amount of adsorbed dye | Decreased amount of adsorbed dye | oup.com |

| Charge Transport (in some systems) | Enhanced due to more rigid packing | May be less efficient if packing is disordered | acs.org |

Spectroscopic and Advanced Characterization Techniques in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 9-(6-bromohexyl)-9H-carbazole. By analyzing the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values, researchers can confirm the arrangement of protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule.

In ¹H NMR analysis of this compound, specific peaks correspond to the different hydrogen atoms in the carbazole (B46965) and the hexyl chain. For instance, the aromatic protons of the carbazole ring typically appear in the downfield region, between 7.1 and 8.2 ppm. rsc.orgkoreascience.kr The protons of the methylene (B1212753) groups in the hexyl chain are observed at higher field strengths. The methylene group attached to the nitrogen of the carbazole (N-CH₂) resonates around 4.3 ppm, while the methylene group adjacent to the bromine atom (CH₂-Br) appears at approximately 3.4 ppm. rsc.orgkoreascience.kr The remaining methylene groups of the hexyl chain produce signals in the range of 1.3 to 1.9 ppm. rsc.orgkoreascience.kr

¹³C NMR spectroscopy provides complementary information about the carbon framework. The aromatic carbons of the carbazole moiety show signals in the range of 108 to 141 ppm. koreascience.kr The carbons of the hexyl chain are found at higher field, with the carbon bonded to nitrogen appearing around 43 ppm and the carbon attached to bromine at about 33-34 ppm. koreascience.kr

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| Aromatic Protons | 8.14 (d, J = 7.7 Hz, 2H), 7.57 (d, J = 6.3 Hz, 2H), 7.44 (t, J = 8.3 Hz, 2H), 7.19 (t, J = 7.4 Hz, 2H) | DMSO-d6 rsc.org |

| N-CH₂ | 4.41 – 4.28 (m, 2H) | DMSO-d6 rsc.org |

| CH₂-Br | 3.49 – 3.39 (m, 2H) | DMSO-d6 rsc.org |

| -(CH₂)₄- | 1.73 (dd, J = 14.7, 7.5 Hz, 4H), 1.40 – 1.21 (m, 4H) | DMSO-d6 rsc.org |

| Aromatic Protons | 8.10 (d, 2H, J= 7.69 Hz), 7.27-7.52 (m, 4H), 7.21 (t, 2H, J= 6.04 Hz) | CDCl₃ koreascience.kr |

| N-CH₂ | 4.31 (t, 2H, J= 7.51 Hz) | CDCl₃ koreascience.kr |

| CH₂-Br | 3.36 (t, 2H, J= 7.33 Hz) | CDCl₃ koreascience.kr |

| -(CH₂)₄- | 1.74-1.96 (m, 4H), 1.39-1.55 (m, 4H) | CDCl₃ koreascience.kr |

d = doublet, t = triplet, m = multiplet

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| Aromatic Carbons | 140.28, 125.52, 122.73, 120.25, 118.70, 108.51 | CDCl₃ koreascience.kr |

| N-CH₂ | 42.66 | CDCl₃ koreascience.kr |

| CH₂-Br | 33.63 | CDCl₃ koreascience.kr |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key characteristic peaks in the FT-IR spectrum of this compound include the aromatic C-H stretching vibrations, which are typically observed above 3000 cm⁻¹. worldscientific.com The aliphatic C-H stretching vibrations from the hexyl chain appear in the region of 2850-2950 cm⁻¹. worldscientific.com The presence of the carbazole ring is further confirmed by C=C stretching vibrations within the aromatic system, usually found in the 1450-1600 cm⁻¹ range. worldscientific.com The C-N bond stretching is also identifiable. A crucial peak for this molecule is the C-Br stretching vibration, which is expected to appear in the lower frequency region of the spectrum.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3063 - 3010 worldscientific.com |

| Aliphatic C-H Stretch | 2979 - 2854 worldscientific.com |

| Aromatic C=C Stretch | 1592, 1570, 1455 worldscientific.com |

| C-N Stretch | 1250 worldscientific.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's conjugated system.

The carbazole moiety is the primary chromophore in this molecule. The UV-Vis spectrum of this compound in solution typically exhibits strong absorption bands in the ultraviolet region. These absorptions are attributed to π-π* transitions within the aromatic carbazole ring system. Research has shown that the specific wavelengths of maximum absorption (λ_max) can be influenced by the solvent used. For instance, in dimethylsulfoxide (DMSO), characteristic absorption bands have been noted. worldscientific.com

Table 4: UV-Vis Spectroscopic Data for a Related Porphyrazine Compound Incorporating this compound Moiety

| Solvent | λ_max (nm) |

|---|---|

| DMSO | 671, 523, 379, 348, 335 worldscientific.com |

Note: This data is for a more complex molecule containing the target compound as a substituent and illustrates the electronic contribution of the carbazole unit.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an exact mass measurement, which helps to confirm its molecular formula, C₁₈H₂₀BrN. The technique can distinguish between compounds with the same nominal mass but different elemental compositions. The monoisotopic mass of this compound is calculated to be 329.077912 amu. chemspider.com

Gel Permeation Chromatography (GPC) for Polymeric Molecular Weight Distribution

While Gel Permeation Chromatography (GPC) is not used to characterize the monomer this compound itself, it is an essential technique when this compound is used as a monomer to synthesize polymers. rsc.org GPC, also known as size-exclusion chromatography, separates molecules based on their size in solution. resolvemass.ca This method is crucial for determining the molecular weight distribution, number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers derived from this compound. rsc.orgrsc.org This information is vital for understanding the physical and mechanical properties of the resulting polymeric materials. For example, in the synthesis of polycarbazole-based polymers, GPC is used to confirm the formation of high-molecular-weight chains and to assess the success of the polymerization reaction. rsc.org

X-ray Diffraction (XRD) for Catalytic Material Morphology

X-ray Diffraction (XRD) is a technique primarily used to determine the crystalline structure and morphology of solid materials. In research contexts involving this compound, XRD would be applied not to the compound in its isolated state, but to materials where it is a component, such as catalysts or thin films. For instance, if this carbazole derivative is used to modify the surface of a catalyst or to create an ordered thin film for an electronic device, XRD could be employed to study the crystal structure, orientation, and spacing of the molecules within the material. This information is critical for understanding how the molecular arrangement influences the material's catalytic activity or electronic properties.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. grafiati.com DFT calculations, such as those using the B3LYP hybrid functional with a def2-SVP basis set, are employed to optimize the ground-state geometry and determine the distribution of frontier molecular orbitals. grafiati.comrsc.org These calculations are fundamental to understanding the optoelectronic properties of carbazole (B46965) derivatives.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, dictates the material's potential for charge transport and its application in electronic devices like Organic Light-Emitting Diodes (OLEDs). smolecule.com

For carbazole derivatives, the extended π-conjugation of the carbazole core significantly influences these energy levels. The HOMO level is associated with the electron-donating ability, while the LUMO level relates to the electron-accepting ability. These energy levels can be estimated using electrochemical methods like cyclic voltammetry or calculated via DFT. koreascience.kr For instance, polymers incorporating the 9-(6-bromohexyl)-9H-carbazole unit have shown HOMO energy levels around -5.85 eV, indicating good hole-transporting capabilities. koreascience.kr Theoretical simulations on related carbazole-based materials for perovskite solar cells show that well-aligned HOMO levels are crucial for efficient device performance. pan.pl

Table 1: Frontier Orbital Energies of Related Carbazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| 9-(4-Methoxyphenyl)-9H-carbazole | -5.3 | -1.9 | 3.4 | |

| Bipolar DTPCZ | -5.5 | -2.8 | 2.7 | |

| Carbazole-based material 1 | - | - | 3.14 | pan.pl |

| Carbazole-based material 2 | - | - | 2.86 | pan.pl |

| Carbazole-based material 3 | - | - | 2.49 | pan.pl |

This table presents data for related carbazole compounds to illustrate typical energy levels, as specific values for this compound were not found in the provided search results.

The electronic properties of the carbazole core are highly tunable through chemical substitution. Attaching different functional groups to the carbazole nitrogen or the aromatic rings can significantly alter the HOMO and LUMO energy levels and the resulting energy gap. For example, introducing a bromohexyl group at the 9-position, as in this compound, primarily serves to improve solubility and provide a reactive site for further functionalization without drastically altering the core electronic properties of the carbazole moiety. mdpi.com

However, substitutions on the carbazole ring itself, such as adding electron-donating or electron-withdrawing groups, can have a more pronounced effect. For instance, comparing alkyl derivatives to phenyl-substituted carbazoles shows that extended π-conjugation in the latter lowers the HOMO-LUMO gap. Similarly, the introduction of a phenoxazine (B87303) unit into a carbazole structure was found to lower the energy gap from 3.14 eV to 2.86 eV. pan.pl These modifications are a key strategy in designing materials with tailored optoelectronic properties for specific applications. smolecule.com

HOMO and LUMO Energy Level Analysis

Prediction of Chemical Activity via Fukui Function Analysis

Fukui function analysis is a theoretical tool derived from DFT that helps predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netnih.gov This analysis is based on the changes in electron density when an electron is added to or removed from the molecule. researchgate.net

The Fukui function helps to identify:

Sites for nucleophilic attack (where an electron is most readily accepted), corresponding to regions where the function f+(r) is large.

Sites for electrophilic attack (where an electron is most easily donated), corresponding to regions where the function f-(r) is large. researchgate.net

Molecular Docking Simulations for Interaction Mechanisms

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.netbiotechrep.ir It is widely used in drug design and materials science to understand the interaction mechanisms between a ligand (like this compound or its derivatives) and a receptor or surface. researchgate.netnih.gov

The process involves:

Defining the three-dimensional structures of both the ligand and the target receptor (e.g., a protein active site).

Using a scoring function to evaluate the "binding energy" of numerous possible binding poses of the ligand within the receptor. researchgate.net

Identifying the pose with the best score, which represents the most stable binding mode.

In the context of carbazole derivatives, molecular docking has been employed to study their potential as inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research. researchgate.net For example, studies on N-substituted carbazoles have used docking to understand the binding interactions within the AChE active site, revealing key interactions that contribute to their inhibitory activity. researchgate.net Although no specific docking studies were found for this compound, this powerful computational method could be applied to investigate its potential biological targets or its interaction with surfaces in material science applications.

Applications in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

The carbazole (B46965) unit is well-known for its excellent hole-transporting properties, making its derivatives prime candidates for Hole-Transport Materials (HTMs) in electronic devices. mdpi.comtandfonline.com HTMs facilitate the efficient movement of positive charge carriers (holes) from the anode to the emissive layer in OLEDs or to the dye in DSSCs, a critical process for device operation.

Carbazole-based HTMs are recognized as a promising alternative to the commonly used but expensive spiro-OMeTAD. mdpi.com Research has focused on synthesizing novel small molecule HTMs derived from carbazole to improve charge transport and device stability. mdpi.comnih.gov In one study, polyethers containing 3,6-diarylcarbazolyl groups, synthesized from a 9-(6-bromohexyl)-9H-carbazole intermediate, were used as the hole-transporting layer in OLEDs. tandfonline.com The device featuring a hole-transporting layer with 3,6-di(4-biphenyl)carbazolyl moieties demonstrated a maximum photometric efficiency of approximately 2.3 cd/A and a brightness exceeding 2630 cd/m². tandfonline.com The ionization potentials of these polymers, measured by electron photoemission spectra, were found to be in the range of 5.47–5.69 eV, which is suitable for hole injection. tandfonline.com

| Device Structure | Hole-Transport Material | Emitter | Max. Brightness (cd/m²) | Max. Efficiency (cd/A) | Ionization Potential (eV) | Source |

|---|---|---|---|---|---|---|

| ITO/HTL/Alq₃/LiF/Al | Poly{3,6-di(4-biphenyl)-9-[6-(3-methyloxetan-3-ylmethoxy)hexyl]carbazole} | Alq₃ (Tris(8-hydroxyquinolinato)aluminium) | 2630 | 2.3 | 5.47 | tandfonline.com |

| ITO/HTL/Alq₃/LiF/Al | Poly{3,6-di(4-tert-butylphenyl)-9-[6-(3-methyloxetan-3-ylmethoxy)hexyl]carbazole} | Alq₃ | 1560 | 1.7 | 5.69 | tandfonline.com |

In addition to their role as HTMs, carbazole derivatives are extensively used as host materials for phosphorescent emitters in OLEDs. nih.gov A host material must have a high triplet energy to effectively confine the triplet excitons on the guest emitter molecule, preventing energy loss. The this compound scaffold allows for the synthesis of such high-triplet-energy host materials. researchgate.net By modifying the carbazole unit at its 3, 6, and 9 positions, researchers can tune the Highest Occupied Molecular Orbital (HOMO) level to facilitate charge injection without significantly altering the high triplet energy. nih.gov For instance, attaching aryl groups at the 9-position can lower the HOMO energy level. nih.gov This tunability is crucial for designing efficient, non-doped blue OLEDs and hosts for other high-energy triplet emitters. nih.gov

Solution-processable polymer light-emitting diodes (PLEDs) offer advantages in manufacturing, such as cost-effective and large-area fabrication. whiterose.ac.uk this compound is a key monomer for creating polymeric hosts for these devices. koreascience.kr New poly(cyclopenta[def]phenanthrene) (PCPP)-based conjugated copolymers containing pendant carbazole units have been synthesized for use as the electroluminescent layer. koreascience.kr In these systems, the this compound is first used to create a carbazole-substituted monomer, which is then copolymerized. koreascience.kr These carbazole-containing polymers act as hosts for emissive materials, and their inclusion has been shown to improve the maximum brightness and electroluminescent efficiency of the resulting PLEDs. koreascience.krresearchgate.net

Host Materials and Emitters in OLEDs

Functional Polymers and Copolymers

The reactive bromine atom on this compound makes it an ideal starting point for synthesizing a variety of functional polymers through polymerization reactions like Suzuki or Sonogashira coupling. whiterose.ac.ukmdpi.com

Anion-exchange membranes (AEMs) are a core component of alkaline fuel cells. There is a significant demand for AEMs that are durable, highly conductive, and cost-effective. Polycarbazole-based polymers have emerged as promising candidates. In a novel synthesis approach, high-molecular-weight polycarbazole backbones were created using this compound as a key monomer. rsc.org The resulting polymer, poly(this compound-co-1,1,1-trifluoroisopropane-co-9-hexyl-9H-carbazole), serves as a precursor that can be quaternized to introduce cationic groups, rendering the membrane anion-conductive. rsc.org

Another study reported the development of polycarbazole-based AEMs by first creating a precursor polymer and then grafting it with alkyl ammonium (B1175870) groups. researchgate.net A derivative synthesized from this compound, named PDPC-6QA, exhibited a high hydroxide (B78521) conductivity of 103 mS/cm at 80 °C and excellent alkaline stability. researchgate.netosti.gov This material demonstrated promising performance in a water electrolyzer. researchgate.netosti.gov

| Polymer Name | Precursor/Monomer | Ion Exchange Capacity (IEC) (meq/g) | Hydroxide Conductivity (mS/cm at 80°C) | Fuel Cell Peak Power Density (W/cm²) | Source |

|---|---|---|---|---|---|

| PDPC-6QA | Polycarbazole grafted with hexyl alkyl ammonium | 1.72 - 1.74 | 103 | 1.35 | researchgate.netosti.gov |

| PDPC-3QA | Polycarbazole grafted with propyl alkyl ammonium | 1.25 | Not Reported | Not Reported | researchgate.net |

This compound and its dibrominated derivative, 3,6-dibromo-9-(6-bromohexyl)-9H-carbazole, are frequently used as comonomers in the synthesis of conjugated polymers. mdpi.comossila.com These are often created via Suzuki coupling reactions with other monomers, such as fluorene (B118485) derivatives. ossila.comresearchgate.net The resulting copolymers, like polyfluorene-alt-carbazole systems, combine the properties of both monomer units. For example, a copolymer of fluorene and carbazole, PF8Cz, synthesized from a dibrominated carbazole derivative, has an optical bandgap of 3.06 eV and is used as a hole-transport layer material in OLEDs. ossila.com The incorporation of the carbazole unit via the hexyl linker can improve solubility, processability, and charge-transporting properties of the final polymer. uh.edusciengine.com These copolymers are investigated for their photophysical and electrochemical properties for applications in light-emitting diodes and other electronic devices. sciengine.com

| Copolymer Name | Comonomers | Synthesis Method | Key Properties/Application | Source |

|---|---|---|---|---|

| PF8Cz | 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole and 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | Suzuki Coupling | Optical bandgap of 3.06 eV; HTL material for OLEDs | ossila.com |

| PPCN | Amino-functionalized carbazole and phenyl units | Suzuki Coupling | Absorption peak at 373 nm (solution); blue fluorescence; cathode interlayer in PLEDs | sciengine.com |

| CzPCPP10 | Carbazole-substituted monomer and dioctyl-substituted cyclopenta[def]phenanthrene monomer | Not Specified | Electroluminescent layer in LEDs | koreascience.kr |

Polycarbazole-Based Anion-Exchange Membranes for Fuel Cells

Sensors and Detection Systems

The carbazole unit's inherent fluorescence makes it an excellent component for optical sensing systems. By functionalizing it with the bromohexyl group, it can be incorporated into larger molecular architectures like polymers, which are then used to detect specific chemical analytes.

Fluorescent Probes for Chemical and Biological Analytes

While various carbazole derivatives have been explored for detecting a wide array of analytes, research specifically highlighting this compound has prominently focused on its role in creating polymers for the detection of nitroaromatic explosives like picric acid.

Picric Acid Detection:

Conjugated polymers derived from this compound and its structural relatives are effective fluorescent sensors for picric acid. The sensing mechanism typically relies on fluorescence quenching. The electron-rich carbazole-containing polymer donates an electron to the highly electron-deficient picric acid molecule upon excitation with light. This photoinduced electron transfer (PET) process prevents the polymer from fluorescing, leading to a measurable decrease in light emission.

In one approach, a related monomer, 9,9-bis(6-bromohexyl)-fluorene, was synthesized and polymerized to create a fluorescent conjugated polymer for the detection of picric acid. researchgate.net This polymer demonstrated high sensitivity and selectivity, with the quenching of its fluorescence being the primary signaling mechanism. researchgate.net The bromohexyl groups in these monomers are crucial as they provide the necessary solubility and the reactive sites for polymerization, allowing the creation of high-molecular-weight sensing materials. researchgate.net

The effectiveness of such sensors is often quantified by their limit of detection (LOD). For instance, fluorescent polymers based on fluorene and containing bromohexyl side chains have achieved impressively low LOD values for picric acid, demonstrating their potential for real-world applications in security and environmental monitoring. researchgate.net

Table 1: Performance of a Fluorescent Polymer Sensor Based on a Bromohexyl-Functionalized Fluorene for Picric Acid (PA) Detection

| Property | Value | Reference |

|---|---|---|

| Analyte | Picric Acid (PA) | researchgate.net |

| Quenching Constant (Ksv) | 5.0 x 10⁴ M⁻¹ | researchgate.net |

| Limit of Detection (LOD) | 219 nM | researchgate.net |

| Detection Method | Fluorescence Quenching | researchgate.net |

While research has explored other carbazole-based probes for analytes such as hydrazine, hydrogen sulfide (B99878) (H2S), zinc ions (Zn2+), and hypochlorite (B82951) (ClO-), specific studies detailing the use of this compound for these particular analytes are not prominent in the available scientific literature. scilit.commdpi.comnih.gov

Metal-Organic Frameworks (MOFs) as Fluorescent Sensors

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked together by organic molecules. Their high surface area and tunable structures make them excellent candidates for sensing applications. Carbazole-based ligands are often used to build fluorescent MOFs because the carbazole unit can emit light, which can be altered by the presence of specific analytes. rsc.org

However, the use of this compound specifically as a linker or for the post-synthetic modification of MOFs is not well-documented in the reviewed scientific literature. rsc.orgrsc.orgresearchgate.netalbany.edu The flexible nature of the hexyl chain makes it less suitable as a primary structural linker for creating a rigid, porous framework compared to more rigid aromatic molecules.

Energy Storage and Redox Applications

The electrochemical properties of carbazole, particularly its ability to undergo stable and reversible oxidation, make it a promising candidate for energy storage technologies, such as redox flow batteries.

Cathode Materials in Organic Redox Flow Batteries

In an organic redox flow battery, chemical energy is stored in liquid electrolytes containing electro-active organic molecules. Carbazole-based materials are being investigated as potential high-performance cathode materials (catholytes). The compound this compound, also referred to as N-(6-bromohexyl)carbazole, is a key precursor in this area.

High-quality, electroactive polymer films can be created directly on an electrode surface through the low-potential anodic oxidation of N-(6-bromohexyl)carbazole. This process, known as electropolymerization, uses the carbazole units and the bromohexyl chains to form a stable, redox-active polymer film. These resulting polycarbazole films exhibit good redox behavior and are effective blue light emitters. The ability to form these stable, active films makes them suitable for use as cathode materials, where the reversible oxidation and reduction of the carbazole units enable the storage and release of energy.

Table 2: Electrochemical and Optical Properties of Electrodeposited Poly(N-(6-bromohexyl)carbazole) Film

| Property | Description | Reference |

|---|---|---|

| Electrochemical Behavior | Exhibits good, stable redox activity in monomer-free electrolytes. | |

| Fluorescence (Solid State) | Strong blue light emission with peaks around 420 nm and 440 nm. | |

| Application | Suitable for use in rechargeable batteries and electrochromic displays. |

Photoinitiators for Advanced Fabrication

The strong light-absorbing properties of the carbazole core make it an ideal chromophore for photoinitiators, which are molecules that trigger polymerization reactions upon exposure to light. This is particularly relevant for advanced manufacturing techniques like multi-photon lithography.

Multi-photon lithography is a 3D printing technique that can create structures with sub-micrometer resolution. It relies on photoinitiators that can absorb two or more photons simultaneously in a single quantum event. Carbazole derivatives have been shown to be highly effective for this purpose.

While this compound itself is not typically used directly as a photoinitiator, its bromohexyl group makes it an essential synthetic building block. nih.govtuwien.ac.at This reactive alkyl bromide "handle" allows for the straightforward incorporation of the light-absorbing carbazole unit into more complex molecular designs or polymer backbones. researchgate.netresearchgate.net This functionalization is a key step in creating novel, highly efficient photoinitiators with large two-photon absorption cross-sections, which are necessary for high-resolution 3D printing and other photopolymerization applications. nih.govtuwien.ac.at

Photophysical Properties and Their Mechanistic Underpinnings

Fluorescence Emission Characteristics

The carbazole (B46965) core of 9-(6-bromohexyl)-9H-carbazole is an effective fluorophore, known for its significant fluorescence. When excited with ultraviolet light, the molecule exhibits emission, a property valuable for sensors and light-emitting materials. The specific characteristics of this emission, such as its peak wavelength and efficiency, are crucial for its application. Research has indicated that carbazole derivatives like this compound possess strong fluorescence properties. For instance, some reports suggest an emission peak centered around 430 nm with a high fluorescence quantum yield of approximately 70%. The fluorescence lifetime, another critical parameter, has been measured for related carbazole-based dendrimers, with values indicating both prompt and delayed fluorescence components, suggesting complex excited-state dynamics. researchgate.net

The table below summarizes typical photophysical properties reported for carbazole derivatives.

| Property | Value |

| Emission Peak (λem) | ~430 nm |

| Quantum Yield (ΦF) | ~70% |

| Solvent Compatibility | Polar solvents |

Note: These values are representative and can be influenced by the specific experimental conditions, such as solvent and concentration.

Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular Charge Transfer (ICT) is a photophysical process where, upon photoexcitation, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part. In molecules containing a carbazole unit, the carbazole can act as a robust electron donor or as a bridge facilitating charge transfer. grafiati.comrsc.org

In donor-acceptor type luminophores where carbazole serves as a linker, its donating nature can facilitate significant "through-bond charge transfer". rsc.org The efficiency and characteristics of this ICT are heavily dependent on the nature of the attached donor and acceptor groups and the solvent's polarity. rsc.org While this compound itself does not possess a strong built-in acceptor group, the carbazole moiety is a key component in designing molecules that exhibit ICT. By functionalizing the bromohexyl chain or the carbazole core with an electron-acceptor, pronounced ICT characteristics can be engineered, leading to applications in materials with tunable emission colors. researchgate.net

Förster Resonance Energy Transfer (FRET) Mechanisms

Förster Resonance Energy Transfer (FRET) is a non-radiative mechanism of energy transfer between two light-sensitive molecules, a donor and an acceptor. wikipedia.org The process is highly dependent on the distance between the donor and acceptor (inversely proportional to the sixth power of the distance), making it a powerful tool for studying molecular interactions. wikipedia.org

The carbazole unit is an excellent candidate for FRET applications due to its well-defined fluorescence. In polymeric systems, the carbazole moiety can act as a donor. For example, studies on polymers incorporating 3,6-di(thiophen-2-yl)-9H-carbazole as a pendant group have shown that the polymer backbone can effectively quench the carbazole's fluorescence. This quenching implies an efficient intramolecular FRET process, where energy is transferred from the excited carbazole unit (donor) to the polymer backbone (acceptor). researchgate.net This principle allows for the design of light-harvesting systems where energy absorbed by numerous carbazole units can be funneled to a specific site within a macromolecule.

Thermally Activated Delayed Fluorescence (TADF) and Room-Temperature Phosphorescence (RTP) Studies

In recent years, materials exhibiting Thermally Activated Delayed Fluorescence (TADF) and Room-Temperature Phosphorescence (RTP) have become central to the development of next-generation organic light-emitting diodes (OLEDs). Both phenomena offer pathways to harvest triplet excitons, which are typically lost in conventional fluorescence, thereby dramatically increasing device efficiency. whiterose.ac.uk

The carbazole nucleus is a cornerstone in the design of TADF and RTP emitters due to its high triplet energy and effective hole-transporting properties. whiterose.ac.ukresearchgate.net While this compound is a building block, its brominated derivative, 3,6-dibromo-9-(6-bromohexyl)-9H-carbazole , is frequently used in the synthesis of TADF polymers. researchgate.netwhiterose.ac.ukrsc.org In these polymers, the carbazole unit often serves as part of the donor structure or the host material. The key to achieving TADF is to engineer a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, leading to delayed fluorescence. nih.govmpg.de

Furthermore, research has shown that subtle modifications to carbazole-based molecular structures, such as changing the anion in organic salts containing carbazole donors, can be used to switch the dominant emission mechanism between TADF and RTP. rsc.org This highlights the versatility of the carbazole scaffold in tuning excited-state dynamics.

| Phenomenon | Role of Carbazole Moiety | Key Structural Feature |

| TADF | High triplet energy host, hole-transporting unit, donor component. whiterose.ac.uknih.gov | Small singlet-triplet energy gap (ΔEST). mpg.de |

| RTP | Can be engineered to favor phosphorescence over TADF. rsc.org | Enhanced spin-orbit coupling, often via halogenation. rsc.org |

Reactive Oxygen Species Generation and Photodegradation Studies

The interaction of excited-state molecules with molecular oxygen can lead to the formation of Reactive Oxygen Species (ROS), such as singlet oxygen (¹O₂) or superoxide (B77818) radicals. mdpi.com This process is the basis for photodynamic therapy and can also contribute to the photodegradation of materials. researchgate.net

Carbazole derivatives have been investigated for their photoreactivity and potential to generate ROS. Studies on the photodegradation of the drug diclofenac (B195802) show that it can form a chlorocarbazole acetic acid photoproduct, which is itself susceptible to further photodegradation. diva-portal.org The degradation mechanism involves the formation of radical and oxygenated intermediate species. diva-portal.org In other studies, a benzophenone-3 derivative containing a carbazole moiety was found to be phototoxic, a process often linked to ROS generation, yet it was considered non-photoreactive in a specific ROS assay, which was attributed to its rigid molecular structure. nih.gov

Porphyrazine complexes functionalized with this compound have been studied for their photochemical properties, including singlet oxygen generation and photodegradation. grafiati.com These studies are crucial for assessing the stability of carbazole-based materials in light-emitting devices and their potential in applications requiring photosensitization. grafiati.com

Impact of Molecular Aggregation on Photophysical Behavior

The photophysical properties of many organic fluorophores are highly dependent on their physical state, particularly the degree of molecular aggregation. While many dyes suffer from aggregation-caused quenching (ACQ), where fluorescence intensity decreases in the solid state or in aggregates, some molecules exhibit the opposite effect, known as Aggregation-Induced Emission (AIE) or Aggregation-Enhanced Emission (AEE). researchgate.netacs.org

Carbazole derivatives are prominent in the field of AIE. nih.govfrontiersin.org The mechanism behind this phenomenon is often the restriction of intramolecular rotations (RIR) in the aggregated state. acs.org In solution, flexible parts of the molecule can rotate or vibrate, providing non-radiative pathways for the excited state to decay, thus quenching fluorescence. When the molecules aggregate, these rotations are physically hindered, blocking the non-radiative channels and forcing the excited state to decay radiatively, thereby "turning on" or enhancing the fluorescence. acs.org

Derivatives of 9-phenyl-9H-carbazole have been shown to be efficient emitters that exhibit both TADF and AEE. researchgate.net Depending on the substitution pattern, the photoluminescence quantum yields (PLQY) of these compounds in solid films (ranging from 17% to 53%) were found to be significantly higher than in solution. researchgate.net This demonstrates that for this class of materials, molecular aggregation is a critical factor that can be leveraged to achieve highly emissive solid-state materials suitable for applications like OLEDs. researchgate.netdoi.org

Electrochemical Behavior and Characterization

Redox Potential and Reversible Redox Processes

The carbazole (B46965) moiety within 9-(6-bromohexyl)-9H-carbazole is electroactive and can undergo oxidation at relatively low potentials. uh.edubeilstein-journals.org This process typically involves the formation of a radical cation. The reversibility of this redox process is a key indicator of the material's stability for applications requiring repeated cycling, such as in rechargeable batteries or electrochromic devices. rsc.org

Studies have shown that the oxidation of the carbazole unit can lead to the formation of bicarbazyl structures through electrochemical coupling. beilstein-journals.org This process is observed as a reversible redox process in cyclic voltammetry, with a corresponding reduction peak. uh.edu However, the potential of this peak may decrease upon subsequent cycles, suggesting that the newly formed conjugated species are also electroactive. uh.edu The substitution at the N-9 position with a bromohexyl group can influence the redox potential and the stability of the resulting radical cation. rsc.org

Cyclic Voltammetry (CV) Analysis of Electrochemical Oxidation

Cyclic voltammetry is a crucial technique for investigating the electrochemical oxidation of this compound. uh.edubeilstein-journals.org CV measurements reveal the oxidation potential of the carbazole unit. For instance, in one study, the oxidation peak was observed at 0.58 V (vs Ag/Ag+), with a corresponding reversible reduction peak at 0.53 V. uh.edu This electrochemical behavior is consistent with the coupling of carbazole groups to form more conjugated species. uh.edu

The carbazole group is known to be easily electropolymerized via cyclic voltammetry at low oxidation potentials. uh.edu This process involves the oxidative coupling of carbazole units, which can occur between different molecules or even within the same polymer chain, leading to cross-linking. uh.edu The presence of the bromohexyl chain can influence the morphology and properties of the resulting polymer film. The CV is typically performed in a three-electrode cell using a suitable electrolyte solution, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile (B52724). uh.edu

Table 1: Cyclic Voltammetry Data for Carbazole Derivatives

| Compound | Oxidation Peak Potential (V vs Ag/Ag+) | Reduction Peak Potential (V vs Ag/Ag+) | Reference |

| This compound | 0.58 | 0.53 | uh.edu |

Note: The specific potentials can vary depending on the experimental conditions such as solvent, electrolyte, and scan rate.

Electrochemical Impedance Spectroscopy (EIS) for Charge Transport Dynamics

Electrochemical Impedance Spectroscopy (EIS) is a powerful tool for probing the charge transport dynamics at the electrode-material interface and within the bulk material. For materials like this compound and its derivatives, EIS can provide insights into properties such as charge-transport resistance (Rct). rsc.org

In the context of anion-exchange membrane water electrolyzers, polymers derived from this compound have been analyzed using EIS. rsc.org The results indicated that the charge-transport resistances of cells made with these polymers were lower compared to other materials, suggesting more efficient charge transport. rsc.org EIS measurements are often conducted under operational conditions, such as under illumination for photovoltaic devices, to understand the charge transport behavior in a working device. nih.gov

Factors Influencing Electrochemical Stability and Charge Carrier Mobility

The electrochemical stability and charge carrier mobility of this compound and related materials are influenced by several factors:

Molecular Structure: The inherent properties of the carbazole core, such as its planarity and aromaticity, contribute to its good charge transport characteristics. beilstein-journals.org The nature of the substituent at the N-9 position, in this case, the bromohexyl group, can affect solubility, film-forming properties, and ultimately, the packing of molecules in the solid state, which impacts charge carrier mobility.

Purity of the Material: The presence of impurities can introduce traps for charge carriers, thereby reducing mobility and electrochemical stability. whiterose.ac.uk Thorough purification is crucial for achieving optimal performance. mdpi.com

Electrochemical Environment: The choice of solvent and supporting electrolyte can significantly affect the redox potentials and the stability of the oxidized species. nih.govresearchgate.net For instance, using electrolytes like boron trifluoride diethyl etherate (BFEE) has been shown to facilitate low-potential anodic oxidation of carbazole derivatives. researchgate.net

Structural Modifications: Introducing electron-withdrawing or electron-donating groups to the carbazole ring can modulate the redox potential and stabilize the radical cations formed during oxidation, thus enhancing electrochemical stability. rsc.org For example, substituting labile positions on the carbazole core with electron-withdrawing groups can increase the reduction potential. rsc.org

Biological and Biomedical Research Applications

Bioimaging and Cellular Localization Studies

The inherent fluorescence of the carbazole (B46965) nucleus has been exploited to create molecular probes for bioimaging and cellular localization studies. While research may not always start directly from 9-(6-bromohexyl)-9H-carbazole, the principles apply to derivatives where the carbazole unit is functionalized, often using alkyl chains like the hexyl group, to create targeted fluorescent probes.

These probes are designed to "light-up" upon binding to specific cellular targets, such as DNA structures or organelles, enabling high-contrast imaging. For instance, certain crescent-shaped carbazole derivatives have been developed as fluorescent probes that show a strong affinity for G-quadruplex DNA. nih.gov Confocal laser scanning microscopy has shown that these types of probes can penetrate living cells, such as human liver cancer (HepG2) cells, and primarily accumulate in the mitochondria, with some presence in the nucleus. nih.gov Similarly, other carbazole-based cyanine (B1664457) dyes have been engineered as two-photon excited fluorescent probes that selectively stain mitochondria in living HeLa cells. rsc.org The design of these molecules often involves linking the carbazole fluorophore to a targeting moiety, a role for which the bromohexyl chain is well-suited. The development of such probes is crucial for understanding the distribution and dynamics of biological molecules and organelles within living cells. rsc.orgmdpi.com

Antimicrobial Activity Investigations

The carbazole scaffold is a key component in many compounds investigated for their antimicrobial properties. nih.govsrce.hr The compound this compound serves as a direct precursor for the synthesis of novel carbazole-based antimicrobial agents. By reacting the terminal bromine with various azole groups (like imidazole (B134444) or 1,2,4-triazole), researchers have created new derivatives with significant antibacterial and antifungal activities. sci-hub.se

In one study, derivatives were synthesized from this compound and tested against a panel of bacteria and fungi. sci-hub.se The introduction of an azole moiety via the hexyl linker was found to enhance antimicrobial efficacy. sci-hub.se For example, an imidazole-derived carbazole compound showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), and a triazole-derived compound demonstrated significant antifungal activity against Candida albicans. sci-hub.se A quaternized derivative, a carbazole triazolium compound, exhibited broad-spectrum efficacy against all tested bacterial strains, with activity comparable or superior to standard antibiotics like chloramphenicol (B1208) and norfloxacin. sci-hub.se The six-carbon chain linker appears to be important for biological activity. sci-hub.se

Table 1: Minimum Inhibitory Concentration (MIC) of Antimicrobial Derivatives of this compound Data sourced from a study on carbazole derivatives. sci-hub.se

| Compound | S. aureus (ATCC 29213) | MRSA (ATCC 43300) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) |

|---|---|---|---|---|---|---|

| Imidazole Derivative (2b) | 2 μg/mL | 4 μg/mL | 1 μg/mL | 4 μg/mL | 8 μg/mL | 16 μg/mL |

| Triazole Derivative (3c) | 64 μg/mL | 32 μg/mL | >64 μg/mL | 32 μg/mL | 32 μg/mL | 4 μg/mL |

| Carbazole Triazolium (4) | 2 μg/mL | 1 μg/mL | 1 μg/mL | 4 μg/mL | 8 μg/mL | 64 μg/mL |

| Norfloxacin (Control) | 1 μg/mL | 4 μg/mL | 0.5 μg/mL | 0.25 μg/mL | 1 μg/mL | 16 μg/mL |

| Fluconazole (Control) | - | - | - | - | - | 0.5 μg/mL |

Photosensitizer Development in Photodynamic Therapy Research

Photodynamic therapy (PDT) is a non-invasive treatment modality that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), to destroy diseased cells, such as cancer cells. calstate.edunih.gov An effective photosensitizer must absorb light in the therapeutic window (red to near-infrared) and efficiently generate singlet oxygen. nih.gov

The compound this compound has been used as a key building block to synthesize advanced photosensitizers. researchgate.networldscientific.com Researchers have attached multiple this compound units to a central porphyrazine macrocycle. The resulting octa-carbazole substituted zinc(II) porphyrazine (ZnPz-III) was investigated for its photochemical properties. researchgate.networldscientific.comdergipark.org.tr These studies found that such molecules are highly effective at generating singlet oxygen upon irradiation, a critical requirement for PDT. The singlet oxygen quantum yield (ΦΔ), which measures the efficiency of ¹O₂ production, was determined for these novel compounds. researchgate.net

Table 3: Photochemical Properties of a Porphyrazine Derivative (ZnPz-III) Synthesized Using a Carbazole Precursor Data sourced from a study on the photochemical properties of metallo porphyrazines. The value is for the zinc porphyrazine substituted with carbazole moieties. researchgate.networldscientific.com

| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |

|---|---|---|

| Zinc(II) Porphyrazine (ZnPz-III) | DMSO | 0.85 |

| Zinc Phthalocyanine (Standard) | DMSO | 0.67 |

Future Research Directions and Perspectives

Development of Next-Generation Carbazole-Based Materials with Tailored Functionality

The functionalization of the carbazole (B46965) core is a key area of future research. By strategically modifying the structure of 9-(6-bromohexyl)-9H-carbazole, scientists aim to create next-generation materials with precisely tailored electronic and photophysical properties. This includes the development of novel hole-transporting materials (HTMs) for use in perovskite solar cells (PSCs). For instance, modifying the carbazole unit can lead to materials with improved energy level alignment and defect passivation in PSCs, ultimately boosting their power conversion efficiency. doi.org

Furthermore, the bromohexyl group provides a convenient anchor point for attaching various functional moieties. This allows for the synthesis of complex molecular architectures, such as donor-acceptor-donor (D-A-D) systems, which are of interest for their electroactive properties. researchgate.net Research is also directed towards creating materials with enhanced thermal stability and specific charge transport characteristics for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Exploration of Novel Synthetic Routes for Enhanced Scalability and Sustainability

While established methods for synthesizing this compound exist, future research will focus on developing more scalable and sustainable synthetic routes. whiterose.ac.uk Traditional methods often involve multiple steps and the use of hazardous reagents. whiterose.ac.ukmdpi.com Therefore, there is a growing interest in exploring greener chemical approaches, such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. mdpi.com

Recent advancements in synthetic organic chemistry, including C-H activation and carboamination reactions, offer promising avenues for the construction of the carbazole nucleus under milder conditions. nih.govrsc.org These modern techniques could lead to more efficient and environmentally friendly production processes for this compound and its derivatives, making them more accessible for large-scale applications.

Advanced Mechanistic Studies of Charge Transfer and Energy Conversion Processes

A deeper understanding of the fundamental photophysical processes within materials derived from this compound is crucial for optimizing their performance. Future research will involve advanced mechanistic studies to elucidate the dynamics of charge transfer and energy conversion. Techniques such as picosecond pump-probe absorption spectroscopy can be employed to investigate the excited state relaxation and intramolecular charge transfer in bipolar molecules containing carbazole moieties. researchgate.net

These studies will provide valuable insights into how the molecular structure influences properties like aggregation-induced emission (AIE). acs.org By understanding these mechanisms, researchers can design molecules with improved light-emitting properties and enhanced efficiency in energy conversion devices. The goal is to precisely control the flow of energy and charge at the molecular level to create highly efficient materials for optoelectronic applications.

Expansion of Sensing Platforms for Environmental and Biomedical Monitoring

The fluorescent properties of carbazole derivatives make them promising candidates for the development of advanced sensing platforms. Future research will focus on expanding the use of this compound in sensors for environmental and biomedical monitoring. For example, conjugated polymers incorporating this compound can be designed to detect specific analytes, such as nitroaromatic compounds found in explosives, through fluorescence quenching mechanisms. researchgate.net

The versatility of the bromohexyl chain allows for the attachment of specific recognition elements, enabling the creation of highly selective sensors. These sensors could be used to monitor environmental pollutants or for in-vivo biomedical imaging. The development of "receptor-free" sensors based on the inner filter effect (IFE) is another promising area of research. researchgate.net

Integration into Emerging Technologies for Energy and Health Applications

The unique properties of this compound and its derivatives position them for integration into a wide range of emerging technologies. In the energy sector, these materials are being explored for their potential in organic redox flow batteries and as components in advanced solar cells. researchgate.netresearchgate.net Their ability to facilitate charge transport makes them valuable for enhancing the performance and stability of these energy storage and conversion systems. doi.orgmdpi.com

In the field of health, carbazole derivatives are being investigated for their potential therapeutic applications. For instance, they have been incorporated into the synthesis of metalloporphyrazines, which have applications in photodynamic therapy. researchgate.net The ability to functionalize the carbazole core opens up possibilities for designing new drug delivery systems and diagnostic tools.

Q & A

Basic: What are the optimal synthetic routes for 9-(6-bromohexyl)-9H-carbazole, and how can reaction conditions be adjusted to improve yield?